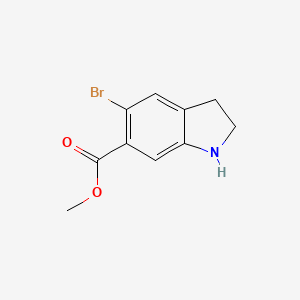

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate

Descripción

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1788041-64-4) is a brominated indole derivative characterized by a partially saturated indole ring (2,3-dihydro structure) with a bromine atom at position 5 and a methyl carboxylate group at position 5. Its molecular formula is C₁₀H₁₀BrNO₂, and it has a molecular weight of 256.1 g/mol . This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, with applications ranging from kinase inhibitors to antimicrobial agents.

Propiedades

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMKDSGWXSOCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801175333 | |

| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-64-4 | |

| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801175333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Indole Derivatives

Starting Material:

The synthesis typically begins with a suitable indole or indoline precursor, often methyl or ethyl derivatives of indole-6-carboxylic acid or related compounds.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂).

- Conditions: Reactions are generally performed in inert solvents like chloroform, dichloromethane, or acetonitrile, often at low temperatures (0–25°C) to control regioselectivity and prevent over-bromination.

- Outcome: Selective bromination at the 5-position of the indole ring, yielding 5-bromoindoline derivatives with high regioselectivity.

- Bromination of methyl indole-6-carboxylate derivatives under NBS conditions has been documented to afford 5-bromo-6-carboxylate indoles efficiently, with yields exceeding 80% under optimized conditions.

Cyclization to Form the Indoline Core

- The brominated intermediate undergoes reduction or cyclization to form the dihydroindole (indoline) core.

- Reagents: Catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reduction using agents like sodium dithionite.

- Conditions: Mild hydrogenation at room temperature or slightly elevated temperatures (25–50°C).

- Hydrogenation of brominated indole derivatives effectively yields 2,3-dihydro-1H-indole-6-carboxylate compounds with high purity and yield (up to 90%).

Esterification to Attach the Methyl Carboxylate Group

- The carboxylic acid group at position 6 is esterified with methyl alcohol using acid catalysis, typically sulfuric acid or p-toluenesulfonic acid, under reflux conditions.

- Alternatively, direct methylation of the carboxylic acid using methyl iodide or methyl bromoacetate in the presence of a base (e.g., potassium carbonate) can be employed.

- The esterification of indoline-6-carboxylic acids with methyl iodide in dimethylformamide (DMF) catalyzed by potassium carbonate has been reported to produce methyl esters with yields around 70–85%.

Alternative Synthetic Route via Nucleophilic Substitution

- Brominated indoline derivatives can undergo nucleophilic substitution at the 5-position using methyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like acetonitrile or dimethylformamide.

- The reaction typically occurs at elevated temperatures (~60°C) over several hours, leading to the formation of the methyl ester of the desired compound.

- This route is supported by literature where methylation and substitution reactions on brominated indoline cores have yielded the target compound with yields ranging from 60–75%.

Summary of Preparation Methods in Data Table

Research Findings and Considerations

- Reaction Optimization: Precise control of temperature, reaction time, and reagent equivalents is critical to maximize yield and selectivity.

- Purification: Recrystallization from suitable solvents like ethanol or ethyl acetate is recommended to obtain high-purity final products.

- Scalability: The methods described are adaptable for industrial-scale synthesis, with continuous flow reactors being advantageous for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted indoles.

Oxidation: Formation of indole-6-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Hydrolysis: Formation of 5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Potential Drug Candidate

MBDI is being investigated as a potential lead compound for the development of new drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity against specific targets, particularly in antiviral and neuropharmacological contexts. Research indicates that derivatives of MBDI exhibit significant inhibitory activity against certain viruses, with IC50 values used to assess their efficacy.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders. Studies focus on synthesizing indole derivatives from MBDI that target neurotransmitter systems, with in vivo and in vitro tests conducted to evaluate pharmacokinetics and permeability.

Organic Synthesis

Building Block in Synthesis

MBDI serves as a crucial building block in organic synthesis, facilitating the construction of complex natural product scaffolds. Techniques such as regioselective bromination and nucleophilic substitution are employed to modify the indoline scaffold, leading to diverse organic molecules with high yields.

Materials Science

Development of Functional Materials

In materials science, MBDI is explored for creating new materials with unique electronic or photonic properties. Initial studies show that incorporating MBDI into polymeric matrices can enhance conductivity and reactivity, which could be beneficial for applications in electronics and photonics.

Environmental Chemistry

Bioremediation Applications

MBDI's structural similarity to environmental toxins positions it as a candidate for bioremediation studies. Research investigates its interaction with pollutants and its potential to aid in their degradation, contributing to cleaner ecosystems.

Agricultural Chemistry

Growth Promoters and Protectants

Research into MBDI's derivatives reveals their potential use as growth promoters or protectants against plant pathogens. This application could enhance agricultural productivity while minimizing chemical inputs.

Synthetic Biology

Biosynthesis of Indole Derivatives

Synthetic biology research utilizes MBDI as a key intermediate for producing indole derivatives using genetically modified microorganisms. This approach optimizes metabolic pathways for higher yields and purity, showcasing the potential for sustainable chemical synthesis.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential drug candidate for antiviral and neuropharmacological therapies |

| Organic Synthesis | Building block for synthesizing complex natural products |

| Materials Science | Development of materials with enhanced electronic or photonic properties |

| Environmental Chemistry | Use in bioremediation studies to degrade environmental pollutants |

| Agricultural Chemistry | Derivatives explored as growth promoters or protectants against pathogens |

| Synthetic Biology | Key intermediate in biosynthesis of indole derivatives using engineered microorganisms |

Case Study 1: Antiviral Activity

Researchers synthesized various derivatives from MBDI and evaluated their antiviral properties against specific viruses. The study found that certain modifications significantly increased the compounds' potency, demonstrating MBDI's potential in drug development.

Case Study 2: Neuroprotective Properties

A study focused on synthesizing indole derivatives from MBDI aimed at neuroprotection showed promising results in animal models of neurodegenerative diseases. The derivatives exhibited favorable pharmacokinetics and were able to penetrate the blood-brain barrier effectively.

Case Study 3: Bioremediation Effectiveness

In an environmental chemistry study, MBDI was introduced into contaminated soil samples to assess its impact on pollutant degradation. Results indicated enhanced breakdown of specific organic pollutants, suggesting its utility in bioremediation strategies.

Mecanismo De Acción

The mechanism of action of Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Isomers and Positional Analogs

The following table summarizes key structural analogs, highlighting differences in substituent positions, functional groups, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Position | Carboxylate Position | Key Structural Features |

|---|---|---|---|---|---|---|

| Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate | 1788041-64-4 | C₁₀H₁₀BrNO₂ | 256.1 | 5 | 6 | Dihydro indole ring (2,3-saturation) |

| Methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate hydrochloride | 1240523-96-9 | C₁₀H₁₀BrNO₂·HCl | 292.6 | 6 | 4 | Dihydro indole ring, HCl salt |

| Methyl 5-bromo-1H-indole-3-carboxylate | 773873-77-1 | C₁₀H₈BrNO₂ | 254.08 | 5 | 3 | Fully aromatic indole ring |

| Methyl 4-bromo-1H-indole-6-carboxylate | 1638768-53-2 | C₁₀H₈BrNO₂ | 254.08 | 4 | 6 | Aromatic indole, no saturation |

| Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate | 1638759-63-3 | C₁₀H₇BrFNO₂ | 272.07 | 5 | 3 | Fluorine at position 6 |

Key Observations:

Positional Isomerism: Bromine and carboxylate positions significantly influence reactivity. The dihydro indole ring in the target compound reduces aromaticity compared to fully aromatic analogs (e.g., CAS 773873-77-1), likely increasing conformational flexibility .

Functional Group Modifications: Introduction of fluorine (CAS 1638759-63-3) enhances electronegativity and metabolic stability compared to the non-fluorinated target compound . The HCl salt form (CAS 1240523-96-9) improves solubility in polar solvents, which is absent in the neutral target compound .

Comparison with Nintedanib-Related Impurities

Nintedanib Esylate, a tyrosine kinase inhibitor, contains structurally related impurities. Impurity-2 (Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate) shares the dihydro-indole core with the target compound but features:

- A methoxy-phenyl substituent at position 3, increasing steric bulk and π-stacking capacity . These differences make Impurity-2 more lipophilic and less water-soluble than the target compound .

Actividad Biológica

Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article delves into its pharmacological properties, synthesis pathways, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₁₀H₁₀BrNO₂

- Molecular Weight : 256.10 g/mol

- Structure : The compound features a bromine atom at the 5-position of the indole ring and a carboxylate group at the 6-position, which contribute to its unique chemical reactivity and biological activity .

1. Antimicrobial Activity

This compound has shown promising results in antimicrobial studies:

- Mechanism of Action : The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

- Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of approximately 0.98 μg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

2. Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested : It has been evaluated against various cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia).

- Results : Compounds derived from this compound demonstrated preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .

3. Immunomodulatory Effects

The compound also plays a role in modulating immune responses:

- Gut Microbiota Interaction : It mimics naturally occurring indoles in the gut, influencing intestinal homeostasis and liver metabolism. Experimental results suggest potential therapeutic applications in treating intestinal and liver diseases .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available indole derivatives.

- Electrophilic Substitution : Bromination is performed under controlled conditions to introduce the bromine atom at the 5-position.

- Carboxylation : The introduction of the carboxylate group occurs through various synthetic methods involving electrophilic attack mechanisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains:

| Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

This table illustrates the compound's selective potency against specific pathogens, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Methyl 5-bromo... | A549 | <10 |

| Methyl 5-bromo... | Jurkat | <15 |

These findings suggest that derivatives of this compound can effectively inhibit cancer cell proliferation .

Q & A

Q. How does the compound’s conformation in solution differ from its solid-state structure, and what implications does this have for binding studies?

- Methodology : Analyze solution-state conformation via NOESY NMR to detect intramolecular interactions (e.g., hydrogen bonding between ester and dihydroindole groups). Compare with SC-XRD data to identify flexibility in the dihydroindole ring. Molecular dynamics simulations (Amber22) can model conformational changes during protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.